

Spectroscopic Data of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Overview

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Compound of Interest

Compound Name: 4-(Benzyloxy)-1-methyl-2-pyridone

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Abstract

This document outlines the available spectroscopic information for the chemical compound **4-(Benzyloxy)-1-methyl-2-pyridone**. Despite a comprehensive search of scientific literature and chemical databases, a complete set of empirical spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this specific molecule is not readily available in the public domain. This guide presents data on closely related precursor compounds and provides a general understanding of the expected spectroscopic characteristics.

Introduction

4-(Benzyloxy)-1-methyl-2-pyridone is a derivative of the pyridone heterocyclic system. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The benzyloxy substituent at the 4-position and the methyl group at the 1-position (the nitrogen atom) are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for elucidating its role in potential signaling pathways or as a pharmacophore.

Synthesis and Precursor Data

The direct synthesis and detailed characterization of **4-(Benzyloxy)-1-methyl-2-pyridone** are not extensively reported. However, the synthesis of the parent compound, 4-Benzyloxy-2(1H)-pyridone, is documented. This compound serves as a key intermediate for the N-methylation to yield the target molecule.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

The synthesis of 4-Benzyloxy-2(1H)-pyridone can be achieved through various synthetic routes, often involving the benzylation of 4-hydroxy-2-pyridone.

Spectroscopic Data of 4-Benzyloxy-2(1H)-pyridone

While a complete dataset for the N-methylated target is unavailable, some physical and chemical properties of the precursor, 4-Benzyloxy-2(1H)-pyridone, are known:

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1][2]
Molecular Weight	201.22 g/mol	[1][2]
CAS Number	53937-02-3	[1][2]
Melting Point	201-203 °C	[2]
Appearance	Solid	[2]

Predicted Spectroscopic Data of 4-(Benzyloxy)-1-methyl-2-pyridone

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while useful, should be confirmed by empirical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, benzyl, and pyridone protons. The introduction of the methyl group on the nitrogen atom will likely cause a downfield shift of the adjacent pyridone protons compared to the N-H precursor.

Predicted ^{13}C NMR Spectrum

The carbon NMR would provide information on the carbon skeleton. Key signals would include the carbonyl carbon of the pyridone ring, the carbons of the benzyl group, and the newly introduced methyl carbon.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **4-(Benzyloxy)-1-methyl-2-pyridone** ($\text{C}_{13}\text{H}_{13}\text{NO}_2$), which is 215.25 g/mol. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the pyridone ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **4-(Benzyloxy)-1-methyl-2-pyridone** could not be provided as no specific literature detailing its characterization was found. Generally, the acquisition of such data would follow standard analytical chemistry procedures:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and analyzed using a high-field NMR spectrometer.
- Infrared (IR) Spectroscopy: The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
- Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the compound's volatility and stability.

Signaling Pathways and Workflows

No specific signaling pathways or experimental workflows involving **4-(Benzyloxy)-1-methyl-2-pyridone** have been described in the reviewed literature. Therefore, no diagrams can be generated for this section.

Conclusion

While the pyridone chemical class is of high interest to the scientific community, comprehensive spectroscopic data for **4-(Benzyloxy)-1-methyl-2-pyridone** is currently lacking in publicly accessible scientific resources. The information available on its precursor, 4-Benzyloxy-2(1H)-pyridone, provides a foundational understanding. Further research involving the synthesis and thorough spectroscopic characterization of **4-(Benzyloxy)-1-methyl-2-pyridone** is required to fill this data gap and facilitate its potential applications in research and drug development. Researchers interested in this compound are encouraged to perform its synthesis and characterization to contribute to the collective scientific knowledge.

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